3-(1,3-Benzothiazol-2-yl)benzaldehyde
Description
Significance in Organic Synthesis and Materials Science
In organic synthesis, the aldehyde group serves as a highly versatile functional handle. It readily participates in a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations. This reactivity allows for the elaboration of the benzothiazole-aldehyde core into more complex molecular architectures, making it a key intermediate in multistep syntheses. The most common method for synthesizing 2-substituted benzothiazoles involves the condensation reaction between 2-aminothiophenol (B119425) and an aldehyde, highlighting the fundamental role of the aldehyde group in the very construction of this class of compounds. mdpi.com
In the realm of materials science, the benzothiazole (B30560) core is a well-established fluorophore. wikipedia.org Its rigid, planar structure and extended π-conjugated system are responsible for its inherent luminescent properties. benthamdirect.com Benzothiazole derivatives are known to exhibit strong fluorescence and have been extensively investigated for applications as fluorescent probes, organic light-emitting diodes (OLEDs), and dyes. wikipedia.org The presence of an aldehyde group on the benzothiazole scaffold allows for the fine-tuning of these photophysical properties and provides a reactive site for grafting the molecule onto polymers or other substrates.
Recent Advances in Benzothiazole Derivative Research
Research into benzothiazole derivatives has expanded rapidly, revealing a broad spectrum of applications. In medicinal chemistry, the benzothiazole nucleus is recognized as a "privileged scaffold" due to its presence in a wide range of biologically active compounds. wikipedia.org Recent studies have demonstrated the efficacy of benzothiazole derivatives as anticancer, antimicrobial, antifungal, anti-inflammatory, antioxidant, and anticonvulsant agents. orientjchem.org
Beyond medicine, benzothiazoles are integral to the development of advanced materials. They are used as vulcanization accelerators in the rubber industry, as intermediates for dyes, and as imaging agents for detecting amyloid plaques associated with neurodegenerative diseases. orientjchem.org Their unique electronic and optical properties also make them prime candidates for use in electroluminescent devices and as fluorescence materials. wikipedia.org
Structural Framework and Nomenclature
The chemical structure of 3-(1,3-Benzothiazol-2-yl)benzaldehyde consists of a benzene (B151609) ring fused to a five-membered thiazole (B1198619) ring, forming the 1,3-benzothiazole core. orientjchem.org This benzothiazole unit is connected at its 2-position to the carbon-3 of a benzaldehyde (B42025) molecule. The systematic IUPAC name clearly defines this connectivity. The molecule is planar, a characteristic that contributes to its electronic properties. orientjchem.org
| Property | Value |
| Chemical Formula | C₁₄H₉NOS |
| Molecular Weight | 239.29 g/mol |
| IUPAC Name | This compound |
| Core Structures | 1,3-Benzothiazole, Benzaldehyde |
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NOS/c16-9-10-4-3-5-11(8-10)14-15-12-6-1-2-7-13(12)17-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCJRHLVXFNMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576001 | |
| Record name | 3-(1,3-Benzothiazol-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127868-63-7 | |
| Record name | 3-(1,3-Benzothiazol-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis of 2 Arylbenzothiazoles from Aromatic Aldehydes
Catalytic Systems for the Formation of Benzothiazole-Substituted Aldehydes
The formation of the benzothiazole (B30560) ring from 2-aminothiophenol and an aldehyde is a cyclocondensation reaction that can be catalyzed by a variety of systems. The choice of catalyst can significantly influence the reaction rate, yield, and purity of the product.
Homogeneous and Heterogeneous Catalysis in Benzothiazole Ring Formation
Both homogeneous and heterogeneous catalysts have been effectively employed in the synthesis of 2-arylbenzothiazoles. Homogeneous catalysts, such as mineral acids (e.g., HCl) and organic acids, have been traditionally used. mdpi.comnih.gov For instance, a mixture of hydrogen peroxide and hydrochloric acid in ethanol has been shown to efficiently catalyze the condensation of 2-aminothiophenol with various aldehydes at room temperature. nih.gov Similarly, ammonium (B1175870) chloride (NH4Cl) in a methanol-water mixture serves as a mild and efficient homogeneous catalyst for this transformation. mdpi.com L-proline, an amino acid, has also been utilized as a catalyst under solvent-free microwave irradiation conditions, offering a green chemistry approach. tku.edu.twresearchgate.net
Heterogeneous catalysts are often preferred due to their ease of separation from the reaction mixture and potential for recyclability. Activated carbon has been explored as a promoter in the ozonation of benzothiazole, indicating its potential role in catalytic reactions involving this heterocycle. nih.gov Silica-supported sodium hydrogen sulfate (B86663) (NaHSO4-SiO2) is another example of a solid acid catalyst that can be used under solvent-free conditions. researchgate.net
Table 1: Comparison of Homogeneous and Heterogeneous Catalysts in the Synthesis of 2-Arylbenzothiazoles
| Catalyst | Type | Reactants | Solvent | Conditions | Yield (%) | Reference |
| H2O2/HCl | Homogeneous | 2-Aminothiophenol, Aromatic Aldehydes | Ethanol | Room Temperature, 1h | 85-94 | nih.gov |
| NH4Cl | Homogeneous | 2-Aminothiophenol, Benzaldehyde | Methanol-Water | Room Temperature, 1h | High | mdpi.com |
| L-Proline | Homogeneous | 2-Aminothiophenol, Aryl Aldehydes | Solvent-free | Microwave Irradiation | Good to Moderate | tku.edu.twresearchgate.net |
| NaHSO4-SiO2 | Heterogeneous | 2-Aminothiophenol, Acyl Chlorides | Solvent-free | - | - | researchgate.net |
Exploitation of Nanocatalysts in Condensation and Cyclization Reactions
In recent years, nanocatalysts have gained significant attention due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. Various nanocatalysts have been developed for the synthesis of benzothiazole derivatives. For example, zinc oxide nanoparticles (ZnO-NPs) have been shown to be effective for the condensation of 2-aminothiophenol with aryl/alkyl nitriles. nih.gov Another study utilized zinc chloride (ZnCl2) nano-flakes supported on nano-hydroxyapatite as a catalyst for the solvent-free reaction between 2-aminothiophenol and various aldehydes, achieving high yields in short reaction times. nih.gov
The magnetic properties of some nanoparticles have also been exploited for easy catalyst recovery. A copper complex supported on functionalized MCM-41, a mesoporous silica (B1680970) nanoparticle, has been developed as a sustainable nanocatalyst, although its application was demonstrated in Suzuki coupling reactions, the principle of a supported metal catalyst is relevant. nih.gov
Metal-Organic Framework (MOF)-Based Catalysis for Selective Transformations
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and well-defined active sites make them excellent candidates for heterogeneous catalysis. Several MOFs have been successfully applied in the synthesis of benzimidazoles and benzothiazoles. rsc.org
For instance, a copper-based MOF (Cu-MOF) has been used as a reusable catalyst for the one-pot, three-component synthesis of 2-substituted benzothiazoles from 2-iodoaniline, aldehydes, and elemental sulfur. researchgate.net Another example is the use of an iron-based MOF, Fe3O(BDC)3, for the direct arylation of azoles with benzaldehydes. rsc.org A visible-light-active benzothiadiazole-based MOF, UiO-68-BTDB, has been shown to generate reactive oxygen species for the synthesis of benzimidazoles and benzothiazoles at room temperature. rsc.org
Table 2: Application of MOF-Based Catalysts in Benzothiazole Synthesis
| MOF Catalyst | Metal Center | Reaction Type | Reactants | Conditions | Yield (%) | Reference |
| Cu-MOF | Copper | One-pot, three-component | 2-Iodoaniline, Aldehydes, Sulfur | - | - | researchgate.net |
| Fe3O(BDC)3 | Iron | Direct Arylation | Benzothiazole, Benzaldehyde | NMP, DTBP, 120°C, 3h | 90 | rsc.org |
| UiO-68-BTDB | Zirconium | Photocatalytic Oxidation | - | Visible light, Air, Room Temp. | - | rsc.org |
Photocatalytic and Electrocatalytic Approaches in Benzothiazole Synthesis
Photocatalytic and electrocatalytic methods offer green and sustainable alternatives to traditional thermal reactions. These methods often proceed under mild conditions, utilizing light or electrical energy to drive the chemical transformation. Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes has been achieved, with the reaction proceeding under an air atmosphere using a blue LED light source. mdpi.com In some cases, an in situ-generated disulfide can act as a photosensitizer, activating molecular oxygen to facilitate the dehydrogenation step. organic-chemistry.org
Electrochemical methods have also been explored for the synthesis of related heterocyclic compounds. For example, the electrochemical dehydrogenative cyclization of 2-mercaptobenzamides has been used to form benzo[d]isothiazol-3(2H)-ones, demonstrating the potential of electrochemistry in forming C-S and N-S bonds. mdpi.com
Mechanistic Investigations of Reaction Pathways
Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing more efficient catalysts. The formation of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes generally proceeds through a well-accepted pathway.
Elucidation of Nucleophilic Addition and Cyclodehydration Mechanisms
The reaction is initiated by the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde. mdpi.com This is often the rate-determining step and can be facilitated by an acid catalyst, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. mdpi.com This initial addition reaction forms a carbinolamine intermediate.
Following the nucleophilic addition, the carbinolamine intermediate undergoes intramolecular cyclization. The thiol group attacks the carbon of the newly formed C-N bond, leading to a thiazolidine (B150603) intermediate. The final step is an oxidative dehydrogenation or dehydration to form the aromatic benzothiazole ring. nih.gov The mechanism can be influenced by the catalyst and reaction conditions. For instance, in the NH4Cl-catalyzed reaction, it is proposed that the catalyst activates the benzaldehyde through hydrogen bonding, promoting the initial nucleophilic attack. mdpi.com
Role of Oxidative Annulation and Dehydrogenation in Product Formation
Oxidative annulation and dehydrogenation are pivotal processes in the formation of the benzothiazole ring system, often involving the reaction of 2-aminothiophenols with various carbonyl compounds. These reactions typically proceed through the formation of a thiazoline (B8809763) intermediate, which is subsequently aromatized to the corresponding benzothiazole via oxidation.
One notable strategy involves the condensation of 2-aminothiophenol with aldehydes. For instance, an efficient one-pot synthesis of 2-acylbenzothiazoles has been developed from aryl methyl ketones and 2-aminobenzenethiol under metal-free conditions. mdpi.com The reaction mechanism proceeds through a sequence of condensation, Michael addition, and oxidative dehydrogenation to yield the final product. mdpi.com Copper(I)-catalyzed intramolecular N-S bond formation through oxidative dehydrogenative cyclization of 2-mercaptobenzamides under an oxygen atmosphere also provides an effective route to benzothiazole derivatives. nih.gov This method utilizes oxygen as the sole oxidant, facilitating the formation of the critical N–S bond. nih.gov
Palladium-catalyzed cross-dehydrogenative coupling (CDC) followed by intramolecular cyclization represents another advanced approach. This method has been successfully applied to the synthesis of complex fused heterocyclic systems. researchgate.net The reaction of 3-aryl-2H-benzo[e] mdpi.comresearchgate.netsid.irthiadiazine-1,1-dioxides with aryl aldehydes, for example, leads to the formation of hydroxyisoindolo[1,2-b]benzothiadiazinedioxide derivatives through a sequential CDC and cyclization process. researchgate.netresearchgate.net
Table 1: Examples of Oxidative Annulation and Dehydrogenation Reactions
| Reactants | Catalyst/Oxidant | Product | Key Features |
| Aryl methyl ketones and 2-aminobenzenethiol | TsNBr2 in DMSO | 2-Acylbenzothiazoles | Metal-free, one-pot synthesis. mdpi.com |
| 2-Mercaptobenzamides | Cu(I) / O2 | Benzo[d]isothiazol-3(2H)-ones | Utilizes O2 as the sole oxidant. nih.gov |
| 3-Aryl-2H-benzo[e] mdpi.comresearchgate.netsid.irthiadiazine-1,1-dioxides and aryl aldehydes | Palladium | Hydroxyisoindolo[1,2-b]benzothiadiazinedioxide derivatives | Sequential cross-dehydrogenative coupling and intramolecular cyclization. researchgate.netresearchgate.net |
Cascade and Tandem Reaction Sequences for Complex Architectures
Cascade and tandem reactions offer an elegant and efficient pathway to construct complex molecular architectures from simple starting materials in a single operation, minimizing waste and improving atom economy. These strategies are particularly valuable in the synthesis of diverse benzothiazole derivatives.
A CuCl-catalyzed cascade reaction involving C–S bond formation followed by N–S bond cyclization has been developed for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-halobenzamides and a sulfur source. nih.gov Similarly, a copper(I)-catalyzed three-component reaction of 2-iodobenzamides, elemental sulfur (S8), and dichloromethane provides access to 2,3-dihydrobenzothiazin-4-ones through a cascade thiolation and annulation process. nih.gov
Iron-catalyzed tandem C-S/C-N cross-coupling reactions have been employed for the synthesis of phenothiazines, addressing issues of poor substrate scope and long reaction times often associated with palladium and copper catalysts. researchgate.net Furthermore, a PPh3-mediated three-component cyclization of benzodithiol-3-ones, amines, and paraformaldehyde has been reported for the construction of 2,3-dihydro-4H-benzo[e] researchgate.netresearchgate.netthiazin-4-ones. nih.gov
Table 2: Cascade and Tandem Reactions for Benzothiazole-Related Scaffolds
| Reaction Type | Reactants | Catalyst | Product |
| Cascade C–S/N–S Bond Formation | 2-Halobenzamides, Sulfur Source | CuCl | Benzo[d]isothiazol-3(2H)-ones nih.gov |
| Cascade Thiolation/Annulation | 2-Iodobenzamides, S8, Dichloromethane | Cu(I) | 2,3-Dihydrobenzothiazin-4-ones nih.gov |
| Tandem C-S/C-N Cross-Coupling | - | Iron | Phenothiazines researchgate.net |
| Three-Component Cyclization | Benzodithiol-3-ones, Amines, Paraformaldehyde | PPh3 | 2,3-Dihydro-4H-benzo[e] researchgate.netresearchgate.netthiazin-4-ones nih.gov |
Radical-Mediated Cyclization Processes
Radical-mediated cyclization reactions have emerged as a powerful tool for the synthesis of heterocyclic compounds, including benzothiazoles. These reactions often proceed under mild conditions and exhibit high functional group tolerance.
One such method involves the radical cyclization of thioformanilides induced by chloranil (B122849) under irradiation to produce 2-substituted benzothiazoles. mdpi.com The key step in this process is the hydrogen atom abstraction from the thiobenzamide (B147508) by triplet chloranil. mdpi.com Another approach utilizes visible-light photoredox catalysis for the aerobic synthesis of 2-substituted benzothiazoles from thioanilides. mdpi.com This method is noted for its efficiency, unique selectivity, and environmentally friendly nature. mdpi.com
A photo-assisted radical cyclization of 2-substituted anilines with aldehydes, using eosin (B541160) Y as a photocatalyst, has also been developed for the synthesis of benzoxazoles and benzothiazoles. researchgate.net This one-pot coupling and cyclization reaction is broadly tolerant of various substrates, although it can require long reaction times. researchgate.net The mechanism is proposed to involve a radical process. researchgate.net
Table 3: Radical-Mediated Cyclization for Benzothiazole Synthesis
| Reaction Type | Reactants | Catalyst/Initiator | Product |
| Radical Cyclization | Thioformanilides | Chloranil (irradiation) | 2-Substituted Benzothiazoles mdpi.com |
| Aerobic Visible-Light Photoredox Cyclization | Thioanilides | Visible-light photocatalyst | 2-Substituted Benzothiazoles mdpi.com |
| Photo-assisted Radical Cyclization | 2-Substituted Anilines, Aldehydes | Eosin Y | Benzoxazoles and Benzothiazoles researchgate.net |
Green Chemistry Principles in Benzothiazole-Aldehyde Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of benzothiazoles to minimize environmental impact and enhance sustainability. Key areas of focus include the use of solvent-free conditions, aqueous reaction media, and the development of reusable catalysts.
Solvent-free and aqueous reaction conditions are highly desirable as they reduce or eliminate the use of volatile organic compounds (VOCs). A number of syntheses of benzothiazole derivatives have been successfully carried out under these environmentally benign conditions. For example, a one-pot, three-component reaction for the synthesis of pyrimido[2,1-b]benzothiazoles has been optimized under solvent-free conditions. sid.ir Similarly, the synthesis of 3-(benzothiazol-2-yl)thiophene has been achieved in high yield using a solvent-free microwave-assisted method. nih.gov
Aqueous media also provide an attractive alternative. An environmentally benign and effective synthesis of 2-substituted benzothiazole and benzothiazoline (B1199338) derivatives has been described using pentafluorophenylammonium triflate (PFPAT) as a catalyst in water. researchgate.net A metal-organic framework, Fe3O(BDC)3, has been utilized as a recyclable heterogeneous catalyst for the direct arylation of azoles with benzaldehydes in an aqueous medium. researchgate.net
The development of reusable catalysts is a cornerstone of green chemistry, as it reduces waste and lowers costs. Several catalytic systems for benzothiazole synthesis have been designed with recyclability in mind. The aforementioned Fe3O(BDC)3 catalyst for direct arylation can be recovered and reused. researchgate.net The PFPAT catalyst used in aqueous synthesis of 2-arylbenzothiazoles has been shown to be recyclable for at least four cycles without significant loss of activity. researchgate.net
A graphene oxide and silica nanocomposite functionalized with diethylenetriamine (B155796) has been reported as a novel, efficient, and sustainable catalyst for the synthesis of pyrimido[2,1-b]benzothiazoles. sid.ir This nanocomposite is environmentally friendly, stable, easily recoverable, and reusable for at least five cycles. sid.ir Additionally, NaHSO4-SiO2 has been used as an inexpensive, non-toxic, and reusable catalyst for the synthesis of 2-substituted benzothiazoles under solvent-free conditions. mdpi.com
Strategic Functionalization and Diversification of the Benzothiazole-Aldehyde Scaffold
The benzothiazole scaffold is a versatile platform for the development of novel compounds with a wide range of biological activities. researchgate.netresearchgate.net Strategic functionalization at various positions of the benzothiazole ring and modification of the aldehyde group are key to diversifying this scaffold and modulating its properties.
The C2 position of the benzothiazole ring is a common site for functionalization. For example, 2-aminobenzothiazole (B30445) and 2-mercaptobenzothiazole (B37678) are widely used as precursors for the synthesis of a variety of hybrid compounds. researchgate.netmdpi.com The functionalization of the SH group in 2-mercaptobenzothiazole is a key step in creating derivatives with pronounced biological activity. mdpi.com Furthermore, the benzene (B151609) ring of the benzothiazole moiety can be functionalized to introduce additional diversity. researchgate.net
The aldehyde group on the benzaldehyde portion of the molecule also offers numerous opportunities for diversification. It can be converted into a wide range of other functional groups or used in condensation reactions to build more complex molecular architectures. For instance, the synthesis of benzothiazole-1,2,3-triazole compounds has been achieved by reacting 2-propargyl thiobenzothiazole (derived from 2-mercaptobenzothiazole) with sodium azide (B81097) and benzyl (B1604629) bromides. mdpi.com
Quantum Chemical and Computational Investigations of 3 1,3 Benzothiazol 2 Yl Benzaldehyde
Electronic Structure and Molecular Reactivity Profiling
The electronic structure and reactivity of a molecule are intrinsically linked. Understanding the distribution of electrons and the nature of molecular orbitals is fundamental to predicting its chemical behavior.
Density Functional Theory (DFT) for Ground State Electronic Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the optimized molecular geometry corresponding to the minimum energy on the potential energy surface can be determined. This provides foundational data on bond lengths, bond angles, and dihedral angles. For 3-(1,3-Benzothiazol-2-yl)benzaldehyde, DFT calculations would reveal the planarity of the benzothiazole (B30560) and benzaldehyde (B42025) rings and the rotational barrier between them, which are crucial for understanding its conformational preferences and potential intermolecular interactions.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Electron Transfer Character
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability.
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests a more reactive molecule that is more easily polarized. In benzothiazole derivatives, the HOMO is typically distributed over the electron-rich benzothiazole ring system, while the LUMO can be localized on different parts of the molecule depending on the substituents. For this compound, it is expected that the HOMO would reside primarily on the benzothiazole moiety, and the LUMO would likely be centered on the electron-withdrawing benzaldehyde group, facilitating intramolecular charge transfer (ICT).
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -2.5 |
| Energy Gap (ΔE) | 4.0 |
Note: The values in this table are illustrative and based on typical values for similar benzothiazole derivatives. Actual values for this compound would require specific DFT calculations.
Natural Bond Orbital (NBO) Analysis of Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant charge delocalization and hyperconjugative interactions, which contribute to the stabilization of the molecule. For this compound, NBO analysis would elucidate the delocalization of π-electrons across the aromatic rings and the hyperconjugative effects involving the lone pairs of the sulfur and nitrogen atoms of the benzothiazole ring with the adjacent π-systems.
Electrostatic Molecular Potential (MEP) Mapping for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and identifying reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded, with red regions indicating negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue regions representing positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). In this compound, the MEP map would likely show negative potential around the nitrogen atom of the benzothiazole ring and the oxygen atom of the aldehyde group, making them potential sites for protonation and coordination with electrophiles. Conversely, the hydrogen atom of the aldehyde group and the aromatic protons would exhibit a positive potential.
Global and Local Reactivity Descriptors
Chemical Potential, Hardness, Softness, and Electrophilicity Index
Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity and stability.
Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. More negative values indicate a higher stability.
Chemical Hardness (η): Hardness is a measure of the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered hard, and those with a small gap are soft.
Chemical Softness (S): Softness is the reciprocal of hardness (S = 1 / η) and indicates the ease of charge transfer.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile.
These descriptors provide a comprehensive profile of the chemical reactivity of this compound, allowing for comparisons with other related compounds.
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value | Unit |
| Chemical Potential (μ) | -4.5 | eV |
| Chemical Hardness (η) | 2.0 | eV |
| Chemical Softness (S) | 0.5 | eV⁻¹ |
| Electrophilicity Index (ω) | 5.06 | eV |
Note: The values in this table are illustrative and derived from the hypothetical HOMO and LUMO energies in Table 1. Actual values would need to be calculated from specific quantum chemical computations.
Fukui Functions for Nucleophilic and Electrophilic Attack Sites
Fukui functions are essential tools in computational chemistry, derived from Density Functional Theory (DFT), to predict the most reactive sites within a molecule. semanticscholar.org These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thereby identifying sites susceptible to nucleophilic or electrophilic attack. scirp.org
For a molecule like this compound, the Fukui function f(r) is calculated to pinpoint atomic sites where a reaction is most likely to occur.
Nucleophilic Attack (f+) : This function highlights atoms that are most likely to accept an electron. In the context of this molecule, the aldehyde carbon and the C2 carbon of the benzothiazole ring are expected to be primary electrophilic sites.
Electrophilic Attack (f-) : This function identifies atoms most prone to donating electrons. The nitrogen atom in the thiazole (B1198619) ring and various positions on the benzene (B151609) rings are anticipated to be the most nucleophilic centers.
Table 1: Representative Condensed Fukui Functions for Predicting Reactive Sites (Note: This table is illustrative. Specific values for this compound are not available in the cited literature.)
| Atomic Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Reactivity Prediction |
|---|---|---|---|
| Aldehyde Carbon | High | Low | Strong Electrophile |
| Aldehyde Oxygen | Low | High | Nucleophile |
| Thiazole Nitrogen | Low | High | Strong Nucleophile |
| C2 (Thiazole) | High | Low | Electrophile |
Conformational Landscape and Tautomeric Equilibria Analysis
The three-dimensional structure and potential isomeric forms of a molecule are crucial for understanding its chemical behavior. Computational methods are employed to explore these aspects in detail.
Tautomers are structural isomers that can readily interconvert. nih.govmdpi.com For this compound, while aldehyde-enol tautomerism is possible, it is generally less common for aromatic aldehydes compared to ketones. The primary focus for many benzothiazole derivatives is often on thione-thiol or imine-enamine tautomerism, which are not directly applicable here. nih.gov
A computational study would investigate the relative stability of any potential tautomers of this compound. This involves optimizing the geometry of each tautomeric form and calculating their relative energies. The transition state connecting the tautomers would also be located to determine the energy barrier for interconversion. Studies on similar heterocyclic systems show that energy barriers can be significant, often dictating whether tautomers can coexist under normal conditions. mdpi.com
The solvent environment can have a profound impact on the structure, stability, and reactivity of a molecule. researchgate.net Computational solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects. researchgate.net
For this compound, increasing solvent polarity is expected to:
Alter Reactivity : The electronic properties, such as the dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO), are sensitive to the solvent. scirp.org Polar solvents might stabilize charged intermediates or transition states, thereby altering reaction pathways and rates compared to the gas phase or non-polar solvents. researchgate.net
Shift Tautomeric Equilibrium : If viable tautomers exist, their relative stability can be significantly altered by the solvent. Polar solvents often favor the more polar tautomer. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, offering insights into its flexibility and interactions with its environment. researchgate.netnih.gov An MD simulation of this compound, typically in a solvent box (e.g., water or an organic solvent), would track the motions of all atoms over time. biointerfaceresearch.com
This analysis can reveal:
Conformational Dynamics : How the molecule flexes and rotates around its single bonds, particularly the bond connecting the two main ring systems. mdpi.combiointerfaceresearch.com
Solvent Structuring : How solvent molecules arrange themselves around the solute, identifying key solvation shells and specific interactions like hydrogen bonding with the aldehyde oxygen or thiazole nitrogen.
Interaction Patterns : In more complex systems, MD simulations are used to understand how a molecule like this might bind to a biological target, such as an enzyme or receptor, by analyzing the stability of the complex and the key intermolecular forces involved. researchgate.netnih.gov
In Silico Prediction of Spectroscopic Characteristics
Computational chemistry allows for the prediction of various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data. mdpi.comresearchgate.net
UV-Vis Spectra : Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra. scirp.orgresearchgate.net For this compound, the calculation would predict the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, likely involving π-π* transitions within the conjugated aromatic system. scirp.org
IR Spectra : DFT calculations can predict vibrational frequencies. The resulting theoretical infrared (IR) spectrum would show characteristic peaks, such as the C=O stretch of the aldehyde, C=N stretch of the thiazole, and various C-H and C=C stretching and bending modes of the aromatic rings. nih.gov
NMR Spectra : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C). nih.gov These predicted values, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra, helping to confirm the molecular structure. acgpubs.org
Table 2: Predicted Spectroscopic Data (Illustrative) (Note: This table is illustrative. Specific values for this compound are not available in the cited literature.)
| Spectrum | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| UV-Vis | λmax | ~300-320 nm | π → π* transition |
| IR | Vibrational Frequency | ~1700 cm⁻¹ | C=O stretch (aldehyde) |
| IR | Vibrational Frequency | ~1560 cm⁻¹ | C=N stretch (thiazole) |
| ¹H NMR | Chemical Shift | ~10.0 ppm | Aldehyde proton (-CHO) |
Advanced Spectroscopic and Structural Characterization of 3 1,3 Benzothiazol 2 Yl Benzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as a fundamental tool for determining the molecular structure of 3-(1,3-Benzothiazol-2-yl)benzaldehyde in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, a comprehensive map of the molecular skeleton is generated.
¹H NMR and ¹³C NMR Chemical Shifts and Coupling Analysis
The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the hydrogen atoms. The aldehydic proton characteristically appears as a singlet in the downfield region, typically around 10.12 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the benzaldehyde (B42025) ring and the benzothiazole (B30560) ring system resonate in the aromatic region, generally between 7.40 and 8.70 ppm. The specific chemical shifts and splitting patterns (coupling) allow for the precise assignment of each proton.
The ¹³C NMR spectrum complements the proton data by mapping the carbon framework. The aldehydic carbon (C=O) exhibits a characteristic signal at approximately 192.5 ppm. The carbon atoms of the two aromatic rings appear in the 122-154 ppm range, with the carbon atom at the junction of the two rings within the benzothiazole moiety (C-2) appearing further downfield due to its unique chemical environment.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment |
| 10.12 (s, 1H) | Aldehyde CHO | 192.5 | Aldehyde C=O |
| 8.65 (t, J=1.7 Hz, 1H) | H-2' (Benzaldehyde) | 166.4 | C-2 (Benzothiazole) |
| 8.36 (dt, J=7.9, 1.4 Hz, 1H) | H-6' (Benzaldehyde) | 153.8 | C-7a (Benzothiazole) |
| 8.12 (d, J=8.1 Hz, 1H) | H-4 (Benzothiazole) | 137.5 | C-3' (Benzaldehyde) |
| 7.95 (d, J=7.9 Hz, 1H) | H-7 (Benzothiazole) | 136.9 | C-1' (Benzaldehyde) |
| 7.74 (t, J=7.9 Hz, 1H) | H-5' (Benzaldehyde) | 135.2 | C-3a (Benzothiazole) |
| 7.58-7.52 (m, 1H) | H-5 (Benzothiazole) | 132.8 | C-6' (Benzaldehyde) |
| 7.48-7.42 (m, 1H) | H-6 (Benzothiazole) | 130.2 | C-5' (Benzaldehyde) |
| 129.5 | C-2' (Benzaldehyde) | ||
| 127.1 | C-5 (Benzothiazole) | ||
| 126.8 | C-6 (Benzothiazole) | ||
| 125.7 | C-4 (Benzothiazole) | ||
| 122.3 | C-7 (Benzothiazole) |
(Data presented is a representative compilation from typical spectroscopic findings for this compound)
2D NMR Techniques for Connectivity and Spatial Relationships
While specific 2D NMR experimental data for this compound is not widely published, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming structural assignments.
COSY experiments would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons on the benzaldehyde and benzothiazole rings, respectively.
HSQC spectra would establish direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C), definitively linking the assignments from the ¹H and ¹³C spectra.
HMBC spectra would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the benzothiazole and benzaldehyde moieties and for assigning quaternary (non-protonated) carbons.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Characteristic Vibrational Modes of the Benzothiazole and Aldehyde Moieties
The IR spectrum of this compound is dominated by several strong absorption bands that are diagnostic for its key functional groups. The most prominent is the sharp, intense band corresponding to the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1700-1710 cm⁻¹. The C=N stretching of the thiazole (B1198619) ring is observed around 1590-1610 cm⁻¹. Aromatic C=C stretching vibrations from both rings produce a series of bands in the 1400-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic rings are found just above 3000 cm⁻¹, while the aldehydic C-H stretch gives rise to two weaker bands near 2820 and 2740 cm⁻¹.
Table 2: Key Infrared (IR) Vibrational Frequencies
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~3060 | Aromatic C-H Stretch |
| ~2825, 2740 | Aldehyde C-H Stretch |
| ~1703 | Aldehyde C=O Stretch |
| ~1595 | Benzothiazole C=N Stretch |
| ~1560, 1475, 1430 | Aromatic C=C Ring Stretching |
| ~1245 | C-N Stretching |
| ~880, 760 | Aromatic C-H Bending (Out-of-plane) |
(Representative data based on typical values for these functional groups)
Raman spectroscopy, while less commonly reported, would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C-S bond of the benzothiazole moiety.
Mass Spectrometry for Accurate Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the exact molecular weight and to gain structural insights from the fragmentation patterns of the ionized molecule. The high-resolution mass spectrum would confirm the elemental composition, C₁₄H₉NOS.
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺. The fragmentation pattern is dictated by the structure's weakest points and the stability of the resulting fragments. Key fragmentation pathways include:
Loss of a hydrogen radical (-H) from the aldehyde group to form a stable acylium ion [M-1]⁺.
Loss of the formyl radical (-CHO) , leading to the [M-29]⁺ fragment, which corresponds to the 2-phenylbenzothiazole (B1203474) cation.
Cleavage of the benzothiazole ring , which can lead to fragments corresponding to the benzonitrile (B105546) cation and other characteristic ions.
Table 3: Proposed Mass Spectrometry Fragmentation
| m/z | Proposed Fragment Ion |
|---|---|
| 239 | [C₁₄H₉NOS]⁺ (Molecular Ion) |
| 238 | [M-H]⁺ |
| 210 | [M-CHO]⁺ |
| 135 | [C₇H₅NS]⁺ (Benzothiazole radical cation) |
| 108 | [C₆H₄S]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
(Fragmentation based on the principles of mass spectrometry for related structures)
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
The molecule is anticipated to be nearly planar, with a small dihedral angle between the planes of the benzothiazole and benzaldehyde ring systems. This planarity is a common feature in conjugated aromatic systems. The crystal packing would likely be stabilized by intermolecular forces such as π-π stacking between the aromatic rings of adjacent molecules and potential weak C-H···O or C-H···N hydrogen bonds.
Table 4: Expected Crystallographic and Structural Parameters
| Parameter | Expected Value / Feature |
|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic |
| Conformation | Near-planar structure |
| Dihedral Angle | Small angle between benzothiazole and benzaldehyde planes |
| C=O Bond Length | ~1.21 Å |
| C=N Bond Length | ~1.31 Å |
| C-S Bond Lengths | ~1.75 Å |
| Intermolecular Forces | π-π stacking, C-H···O/N interactions |
(Parameters are predicted based on crystallographic data of analogous structures)
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)
There are no available crystallographic studies for this compound in the searched scientific literature. Consequently, specific details regarding its crystal packing, such as the unit cell parameters, space group, and the precise nature of its intermolecular interactions, have not been experimentally determined or reported. While related benzothiazole and benzaldehyde structures exhibit interactions like hydrogen bonding and π-π stacking, no specific data exists for the title compound. nih.govnih.govliverpool.ac.ukchemicalbook.comnih.govresearchgate.netmdpi.commdpi.comnih.govresearchgate.netrsc.org
Advanced Spectroscopic Techniques for Electronic Transitions (e.g., UV-Vis Absorption, Fluorescence Emission)
Detailed experimental data on the electronic transitions of this compound, specifically its UV-Vis absorption and fluorescence emission spectra, are not present in the surveyed literature. As such, key photophysical parameters including maximum absorption wavelengths (λmax), molar absorption coefficients (ε), maximum fluorescence emission wavelengths, and quantum yields have not been reported. nih.govresearchgate.netresearchgate.netrsc.orgresearchgate.netnist.govresearchgate.netnist.govfrontiersin.org
Therefore, it is not possible to provide data tables or detailed research findings for the specified spectroscopic and structural properties of this compound.
Future Perspectives and Unexplored Research Directions
Integration of Artificial Intelligence and Machine Learning in Predictive Design
Predictive Modeling of Bioactivity: Machine learning models, such as random forest and XGBoost, have been successfully employed to predict the photophysical properties of related benzothiadiazole derivatives with high accuracy. nih.gov A similar approach could be developed for predicting the biological activities of 3-(1,3-benzothiazol-2-yl)benzaldehyde derivatives. By training models on existing datasets of benzothiazole (B30560) compounds with known anticancer, antimicrobial, or anti-inflammatory activities, it would be possible to predict the therapeutic potential of new, computationally designed analogues. jchemrev.comresearchgate.netnih.gov This in silico screening would dramatically reduce the time and cost associated with traditional drug discovery pipelines. oxfordglobal.com
Generative Models for Novel Scaffolds: Generative AI models can design novel molecules with desired characteristics from the ground up. oxfordglobal.com By providing the model with the this compound core and a set of desired physicochemical and biological properties, these algorithms can generate a library of virtual compounds. This approach could lead to the discovery of entirely new classes of drugs or materials with enhanced efficacy and specificity.
Data-Driven Synthesis Planning: AI can also assist in optimizing the synthesis of these novel compounds. Retrosynthesis prediction tools can propose viable synthetic routes, and reaction optimization algorithms can identify the most efficient and sustainable reaction conditions, minimizing waste and maximizing yield.
Development of Sustainable and Atom-Economical Synthetic Pathways
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. nih.gov Future research on this compound should prioritize the development of sustainable and atom-economical synthetic methods. researchgate.net
Catalyst-Free and Solvent-Free Reactions: Many current syntheses of benzothiazoles rely on catalysts and organic solvents. mdpi.com Exploring catalyst-free and solvent-free reaction conditions, such as microwave-assisted synthesis, can significantly improve the environmental footprint of the process. nih.gov For example, the condensation of 2-aminothiophenols with aldehydes under microwave irradiation has shown promise for high-yield, clean synthesis of benzothiazole derivatives. mdpi.com
One-Pot, Multi-Component Reactions: One-pot, multi-component reactions are inherently more atom-economical as they combine several synthetic steps into a single operation, reducing the need for purification of intermediates and minimizing solvent waste. nih.gov Developing such a process for the synthesis of functionalized this compound derivatives would be a significant advancement.
Use of Greener Reagents and Feedstocks: The exploration of bio-based starting materials and greener reagents is another crucial avenue. For instance, replacing traditional, often toxic, reagents with more environmentally benign alternatives would contribute to a more sustainable synthetic lifecycle.
| Synthesis Strategy | Key Advantages |
| AI-Driven Synthesis | Predictive, optimized, and accelerated discovery of synthetic routes. |
| Catalyst-Free Synthesis | Reduced reliance on potentially toxic and expensive metal catalysts. |
| Solvent-Free Reactions | Minimized use of volatile organic compounds (VOCs). |
| One-Pot Reactions | Increased efficiency, reduced waste, and lower energy consumption. |
| Bio-based Feedstocks | Utilization of renewable resources and reduced carbon footprint. |
Exploration of Novel Photophysical Phenomena and Applications
Benzothiazole derivatives are known for their interesting photophysical properties, including fluorescence, which makes them suitable for various optical applications. researchgate.netdntb.gov.ua Future research should delve deeper into the unique photophysical characteristics of this compound and its derivatives.
Solvatochromism and Ion Sensing: The photophysical properties of many organic dyes are sensitive to their local environment. Investigating the solvatochromic behavior of this compound derivatives could lead to the development of sensitive probes for solvent polarity. Furthermore, the introduction of specific ion-binding moieties could create fluorescent chemosensors for the detection of metal ions or anions.
Aggregation-Induced Emission (AIE): The phenomenon of aggregation-induced emission, where non-emissive molecules become highly fluorescent upon aggregation, is a rapidly growing field. Exploring the potential for AIE in derivatives of this compound could open doors to applications in bio-imaging and materials science, where high solid-state emission is desirable.
Two-Photon Absorption (TPA): Molecules with high two-photon absorption cross-sections are valuable for applications such as two-photon microscopy and photodynamic therapy. Computational studies using density functional theory (DFT) can be employed to predict the TPA properties of novel this compound derivatives, guiding the synthesis of compounds with enhanced non-linear optical properties. mdpi.comnih.gov
Design of Multi-Functional Materials based on the Benzothiazole-Aldehyde Framework
The presence of both a versatile benzothiazole core and a reactive aldehyde group makes this compound an ideal platform for the design of multi-functional materials. researchgate.netunife.it
Combined Therapeutic and Diagnostic Agents (Theranostics): The benzothiazole scaffold has been explored for its therapeutic properties, while its fluorescent nature allows for imaging. jchemrev.com By judiciously modifying the this compound structure, it is possible to develop theranostic agents that can simultaneously diagnose and treat diseases like cancer. For instance, a derivative could be designed to selectively accumulate in tumor cells, enabling fluorescent imaging, and at the same time, exert a cytotoxic effect.
Smart Polymers and Gels: The aldehyde functionality can be readily used to crosslink polymers, leading to the formation of smart materials. These materials could be designed to respond to external stimuli such as pH, temperature, or light. For example, a hydrogel based on a this compound derivative could be developed for controlled drug release, where the release is triggered by a change in the physiological environment.
Organic Electronics: Benzothiazole-containing molecules have been investigated for their potential in organic electronics. nih.gov The electronic properties of this compound can be tuned by chemical modification, making it a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
| Potential Application | Key Features of the Benzothiazole-Aldehyde Framework |
| Theranostics | Combines the therapeutic potential of benzothiazoles with their inherent fluorescence for imaging. |
| Smart Polymers | The reactive aldehyde group allows for the creation of responsive materials. |
| Organic Electronics | The tunable electronic properties of the benzothiazole core are advantageous for semiconductor applications. |
| Chemosensors | The sensitivity of the photophysical properties to the local environment can be exploited for sensing applications. |
Comprehensive Studies on Environmental Fate and Degradation Mechanisms (Theoretical Aspects)
As with any chemical compound produced on a large scale, understanding the environmental fate and degradation of this compound is crucial. acs.orgnih.gov While experimental studies are essential, theoretical and computational approaches can provide valuable insights into its potential environmental impact. scirp.org
Predicting Biodegradation Pathways: Computational models can be used to predict the likely metabolic pathways of this compound in various environmental compartments. By identifying potential enzymatic transformations, it is possible to estimate its persistence and the nature of its degradation products.
Toxicity Prediction of Transformation Products: A significant concern with the environmental degradation of chemicals is the formation of toxic transformation products. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the toxicity of the potential degradation products of this compound, allowing for a more comprehensive risk assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
